

H-His(Trt)-OMe.HCl: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *h-His(trt)-ome.hcl*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **H-His(Trt)-OMe.HCl**, a critical protected amino acid derivative used in synthetic chemistry. This document details its chemical properties, applications, and provides a thorough experimental protocol for its primary application in solid-phase peptide synthesis (SPPS).

Introduction

H-His(Trt)-OMe.HCl, chemically known as (S)-methyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride, is a derivative of the naturally occurring amino acid L-histidine.^[1] It features two key protecting groups: a triphenylmethyl (Trt) group on the imidazole side chain and a methyl ester (OMe) at the C-terminus.^[1] These protecting groups are essential for its application as a building block in the synthesis of peptides and other complex organic molecules.^[1] The hydrochloride salt form enhances its stability and handling properties.

The bulky trityl group serves to prevent unwanted side reactions at the nucleophilic imidazole nitrogen during peptide coupling reactions.^[2] This protection is crucial for maintaining the integrity of the peptide sequence and avoiding the formation of byproducts. The methyl ester protects the carboxylic acid functionality, allowing for controlled, stepwise elongation of the peptide chain from the N-terminus.

A significant application of **H-His(Trt)-OMe.HCl** is in the synthesis of peptide analogs, particularly in the development of novel therapeutics. It is a key intermediate in the synthesis of

analogs of thyrotropin-releasing hormone (TRH), which are being investigated for their potential in treating neurological disorders.^[3]

Chemical and Physical Properties

A summary of the key quantitative data for **H-His(Trt)-OMe.HCl** is presented in the table below. This information is essential for experimental design, including stoichiometry calculations and solvent selection.

Property	Value	Reference(s)
Chemical Name	(S)-methyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride	[1] [4]
Synonyms	H-His(1-Trt)-OMe.HCl, L-His(Trt)-OMe.HCl, Nim-Trityl-L-histidine methyl ester hydrochloride	[1] [5]
CAS Number	32946-56-8	[1] [6] [7]
Molecular Formula	C ₂₆ H ₂₅ N ₃ O ₂ · HCl	[1] [7]
Molecular Weight	447.96 g/mol	[3] [4] [5]
Purity	≥95% to ≥99.5% (HPLC)	[5] [8]
Appearance	Solid	[8]
Storage Temperature	Store at 0°C	[1]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

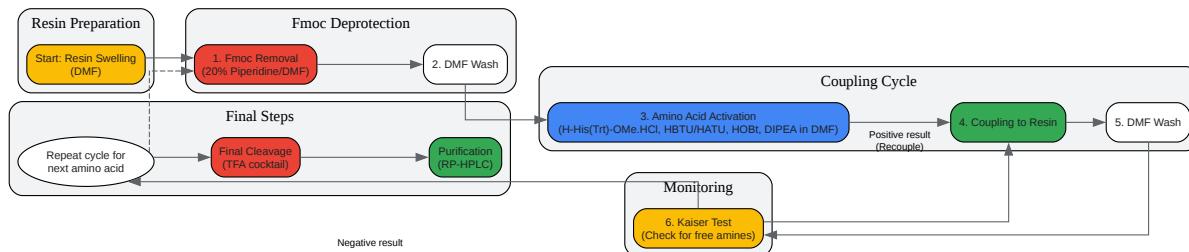
H-His(Trt)-OMe.HCl is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis. The following is a detailed protocol for the incorporation of a histidine residue into a peptide sequence using **H-His(Trt)-OMe.HCl** on a solid support (e.g., resin).

Materials and Reagents

- **H-His(Trt)-OMe.HCl**
- Fmoc-protected amino acids
- Solid support resin (e.g., Wang resin, Rink amide resin)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution in DMF (20% v/v)
- Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- HOEt (1-Hydroxybenzotriazole)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
- Diethyl ether (cold)
- Acetonitrile (MeCN)
- Water (HPLC grade)

Experimental Workflow

The following diagram illustrates the key steps in a typical SPPS cycle for the incorporation of **H-His(Trt)-OMe.HCl**.

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General workflow for Solid-Phase Peptide Synthesis (SPPS) using **H-His(Trt)-OMe.HCl**.

Step-by-Step Protocol

- Resin Swelling: The solid support resin is swelled in DMF for 20-30 minutes to ensure optimal reaction conditions.[9][10]
- Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain (or the linker on the resin for the first amino acid) is removed by treating the resin with a 20% solution of piperidine in DMF.[9][10] This is typically done in two steps: a short treatment followed by a longer one.
- Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.[1]
- Amino Acid Activation: In a separate vessel, **H-His(Trt)-OMe.HCl** (or the next Fmoc-protected amino acid) is pre-activated. For this, dissolve the amino acid derivative, a coupling reagent (like HBTU or HATU), and an additive (like HOBr) in DMF.[1] Then, add a base such as DIPEA to neutralize the hydrochloride and facilitate the activation.[1]

- Coupling: The activated amino acid solution is added to the resin. The reaction is agitated for 1-2 hours to ensure complete coupling.[1]
- Washing: The resin is washed again with DMF to remove excess reagents and byproducts. [1]
- Monitoring the Coupling Reaction: A qualitative test, such as the Kaiser test, is performed to check for the presence of free primary amines.[1] A negative result (e.g., colorless or yellow beads) indicates a complete coupling reaction. If the test is positive (e.g., blue beads), a recoupling step may be necessary.[1]
- Repeat Cycle: Steps 2 through 7 are repeated for each subsequent amino acid in the desired peptide sequence.
- Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Trt group) are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid like trifluoroacetic acid (TFA) and scavengers to prevent side reactions.
- Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development

As previously mentioned, **H-His(Trt)-OMe.HCl** is a valuable precursor in the synthesis of TRH analogs.[3] TRH is a tripeptide (pGlu-His-Pro-NH₂) that acts as a neurohormone with various functions in the central nervous system.[11] The development of TRH analogs aims to create compounds with improved metabolic stability, selectivity, and therapeutic efficacy for conditions such as depression and other neurological disorders.[12][13] The use of protected histidine derivatives like **H-His(Trt)-OMe.HCl** is critical in the chemical synthesis of these modified peptides.[14]

Conclusion

H-His(Trt)-OMe.HCl is a specialized and essential reagent for researchers and professionals involved in peptide synthesis and drug development. Its protected nature allows for the controlled and efficient incorporation of histidine into peptide chains, minimizing side reactions and preserving stereochemical integrity. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory for the synthesis of novel peptides and potential therapeutic agents.

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